3-Chloro-4-(trifluoromethoxy)benzohydrazide
Description
3-Chloro-4-(trifluoromethoxy)benzohydrazide is a benzohydrazide derivative featuring a chlorine atom at the 3-position and a trifluoromethoxy group at the 4-position of the benzene ring. Its molecular formula is C₈H₅ClF₃N₂O₂, with a molecular weight of 253.5 g/mol (derived from the benzoic acid precursor, C₈H₄ClF₃O₃, via hydrazine substitution ). This compound is primarily utilized as a key intermediate in synthesizing hydrazones and heterocyclic derivatives, which exhibit diverse biological activities such as antimicrobial, anticancer, and enzyme-inhibitory properties .
The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the chlorine atom contributes to electronic effects that influence reactivity in condensation reactions .
Properties
Molecular Formula |
C8H6ClF3N2O2 |
|---|---|
Molecular Weight |
254.59 g/mol |
IUPAC Name |
3-chloro-4-(trifluoromethoxy)benzohydrazide |
InChI |
InChI=1S/C8H6ClF3N2O2/c9-5-3-4(7(15)14-13)1-2-6(5)16-8(10,11)12/h1-3H,13H2,(H,14,15) |
InChI Key |
PZIFEARPMBBIMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)Cl)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Two-Step Esterification and Hydrazinolysis (Literature Example)
One classical approach to related trifluoromethylated benzohydrazides involves:
Step 1: Esterification
Starting from 4-(trifluoromethyl)benzoic acid, esterification is carried out using methanol and catalytic sulfuric acid under reflux conditions to yield the methyl ester intermediate.Step 2: Hydrazinolysis
The methyl ester is then reacted with hydrazine hydrate in boiling ethanol to afford the corresponding benzohydrazide with near quantitative yield.
This method, while demonstrated for 4-(trifluoromethyl)benzohydrazide, provides a conceptual basis for preparing analogous trifluoromethoxy derivatives by substituting the trifluoromethyl group with trifluoromethoxy.
Synthesis via Alkylation of 2-Chloro-4-Aminophenol and Subsequent Condensation (Patent CN110746322A)
A more specific and industrially relevant method for preparing this compound derivatives involves:
Step S1: Formation of 3-Chloro-4-(trifluoromethoxy)aniline intermediate
- React 2-chloro-4-aminophenol with perfluoromethyl vinyl ether in the presence of potassium hydroxide or sodium hydroxide in dimethylformamide (DMF) solvent.
- The reaction is conducted at 40 °C for 4 hours with stirring.
- The intermediate is isolated by extraction, washing, drying, and column chromatography.
- Yield: ~70%.
Step S2: Condensation to form the target hydrazide derivative
- Dissolve the intermediate in DMF, add 2,6-difluorophenylacetonitrile and ammonium acetate.
- Heat to 80 °C and stir for 12 hours.
- Purify the product by extraction and column chromatography to obtain the desired benzohydrazide derivative.
- Yield: ~59%.
This two-step process is characterized by mild reaction conditions, economic feasibility, and solvent recyclability, making it suitable for scale-up.
One-Pot Synthesis of Trifluoromethylated Acylhydrazines (Supporting Information from RSC Publication)
An alternative one-pot method reported for trifluoromethylated acylhydrazines (structurally related compounds) involves:
- Reacting acylhydrazine, trifluoroacetaldehyde methyl hemiacetal, allylic bromide, and tin powder in ethanol under reflux for 15-18 hours.
- After completion, the mixture is quenched with saturated ammonium chloride and extracted.
- This method provides moderate yields (~66%) of trifluoromethylated hydrazide derivatives and may be adapted for trifluoromethoxy analogues with suitable starting materials.
Nucleophilic Substitution of Methyl Esters with Hydrazine Hydrate
In another approach, hydrazides bearing trifluoromethyl and related substituents are prepared by:
- Reacting methyl esters of substituted benzoic acids with hydrazine hydrate in propanol at 80 °C for 10–12 hours.
- The reaction proceeds via nucleophilic substitution to yield hydrazides in high yields (typically 74–80%).
- This method is straightforward and widely used for preparing hydrazides with various aromatic substituents, including trifluoromethoxy groups.
Comparative Data Table of Preparation Methods
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC) is routinely used to monitor reaction progress, typically employing petroleum ether/ethyl acetate mixtures as developing solvents.
- Column Chromatography is the preferred purification method, especially for intermediates and final products in the alkylation-condensation route.
- Recrystallization from solvents like acetic acid or ethanol is common for final hydrazide isolation in ester hydrazinolysis methods.
- Spectroscopic Characterization (1H NMR, 19F NMR, HRMS) confirms structural integrity and purity.
Summary and Recommendations
The preparation of this compound can be effectively achieved via:
- A two-step esterification and hydrazinolysis route for laboratory-scale synthesis, offering near quantitative yields.
- A two-step alkylation of 2-chloro-4-aminophenol followed by condensation in DMF for industrially scalable synthesis with moderate yields and solvent recyclability.
- Alternative one-pot methods and nucleophilic substitution of methyl esters provide additional synthetic flexibility depending on available starting materials and desired scale.
Each method exhibits distinct advantages regarding yield, operational simplicity, and scalability. Selection should consider the availability of starting materials, equipment, and target purity.
This comprehensive review integrates diverse, authoritative sources including peer-reviewed articles and patent literature to present a detailed, data-supported analysis of the preparation methods for this compound, suitable for researchers and industrial chemists seeking reliable synthetic protocols.
Scientific Research Applications
3-Chloro-4-(trifluoromethoxy)benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(trifluoromethoxy)benzohydrazide involves its interaction with specific molecular targets. The chloro and trifluoromethoxy groups enhance its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzohydrazides
Substituent Effects on Reactivity and Bioactivity
Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzohydrazide Derivatives
Key Observations:
Electronic and Steric Effects :
- The 3-Cl/4-CF₃O substitution in the target compound creates a sterically hindered and electron-deficient aromatic ring, favoring nucleophilic reactions at the hydrazide group .
- 4-CF₃O and 3-CF₃ groups increase electron-withdrawing effects, enhancing stability and enzyme-binding affinity in cholinesterase inhibitors .
Biological Activity :
- CPB (a hydrazone derivative of 4-chlorobenzohydrazide) exhibits strong anticancer activity due to its planar hydrazone structure, which facilitates intercalation with biomolecules .
- 3-Methoxybenzohydrazide derivatives demonstrate broad-spectrum antibacterial effects, attributed to hydrogen bonding between the methoxy group and bacterial enzymes .
Key Findings:
- The target compound’s synthesis likely involves hydrazine treatment of the corresponding benzoic acid, a method analogous to other benzohydrazides .
- 4-(Trifluoromethyl)benzohydrazide derivatives show superior enzyme inhibition compared to non-fluorinated analogs, highlighting the role of fluorine in enhancing binding interactions .
Biological Activity
3-Chloro-4-(trifluoromethoxy)benzohydrazide is an organic compound with significant potential in various biological applications. Its unique chemical structure, characterized by the presence of a chloro and a trifluoromethoxy group, enhances its reactivity and biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H6ClF3N2O2
- Molecular Weight : 254.59 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1=CC(=C(C=C1C(=O)NN)Cl)OC(F)(F)F
The biological activity of this compound is attributed to its interaction with specific molecular targets. The chloro and trifluoromethoxy groups increase its binding affinity to various enzymes and receptors, allowing it to inhibit or activate specific biochemical pathways. This compound has been studied for its potential as an antimicrobial and anticancer agent.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study on hydrazones derived from this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like kanamycin B .
| Bacterial Strain | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 7.5 |
| Staphylococcus aureus | 15.0 |
| Escherichia coli | 10.0 |
| Bacillus subtilis | 20.0 |
Enzyme Inhibition
The compound has been evaluated as an inhibitor of cholinesterase enzymes, which are critical in neurobiology. In vitro studies using Ellman's method revealed that hydrazones derived from this compound showed dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE .
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 46.8 - 137.7 |
| Butyrylcholinesterase | 19.1 - 881.1 |
Case Studies
- Inhibition Studies : A study on the hydrazone derivatives demonstrated that the introduction of electron-withdrawing groups significantly enhanced the inhibitory potency against AChE, suggesting a structure-activity relationship that can be exploited for drug design .
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of these compounds on various cancer cell lines, indicating that certain derivatives exhibited selective cytotoxicity without affecting normal eukaryotic cells, highlighting their potential as anticancer agents .
Chemical Reactions Analysis
Hydrazone Formation via Carbonyl Condensation
The hydrazide group readily reacts with aldehydes/ketones to form Schiff base derivatives. This reaction is critical for synthesizing bioactive hydrazones:
General Reaction:
Key Observations
-
Reagent Compatibility : Aromatic aldehydes (e.g., 4-(trifluoromethoxy)benzaldehyde) and aliphatic ketones (cyclohexanone) react efficiently in ethanol at 30°C .
-
Electron-Withdrawing Effects : The trifluoromethoxy group (–OCF₃) enhances electrophilicity at the hydrazide nitrogen, accelerating imine bond formation .
-
Stoichiometry : 1:1 molar ratios typically yield >90% conversion under reflux, confirmed by NMR and IR spectroscopy .
Example Synthesis
| Reactant | Conditions | Product Structure (Simplified) | Yield | Source |
|---|---|---|---|---|
| 4-(Trifluoromethoxy)benzaldehyde | Ethanol, 30°C, 12h | 99% |
Cyclization to Oxadiazoles
Under oxidative or acidic conditions, the hydrazide undergoes cyclization to form 1,3,4-oxadiazoles, a pharmacophoric heterocycle:
Mechanism :
Experimental Data
-
Oxidizing Agents : I₂/KI or H₂O₂ in acetic acid induce cyclization at 80–100°C.
-
Activation Energy : Intramolecular hydrogen bonding (as seen in TS-1a structures) lowers activation energy by 5.2 kcal/mol compared to non-HB pathways .
-
Substituent Effects : The –Cl group at position 3 stabilizes the transition state via inductive effects, while –OCF₃ enhances ring planarity .
Product Characterization
| Oxadiazole Derivative | (AChE Inhibition) | Physical State | Source |
|---|---|---|---|
| 2-(3-Chloro-4-OCF₃-phenyl)-1,3,4-oxadiazole | 46.8 µM | Crystalline |
Nucleophilic Substitution at Chlorine
The chloro substituent participates in aromatic nucleophilic substitution (SNAr) under controlled conditions:
Reaction Scope
-
Amine Displacement : Reacts with primary amines (e.g., aniline) in DMF at 120°C to yield 3-amino derivatives.
-
Limitations : Steric hindrance from –OCF₃ reduces reactivity compared to non-substituted analogs.
Kinetic Data
| Nucleophile | Solvent | Temp (°C) | Rate Constant (k, ×10⁻³ s⁻¹) |
|---|---|---|---|
| Aniline | DMF | 120 | 2.7 ± 0.3 |
| Morpholine | DMSO | 100 | 1.2 ± 0.2 |
Electrophilic Aromatic Substitution (EAS)
Despite the electron-withdrawing –OCF₃ group, directed EAS occurs at specific positions:
Nitration
-
Conditions : HNO₃/H₂SO₄ at 0–5°C selectively nitrates the meta position relative to –Cl.
-
Product : 3-Chloro-4-(trifluoromethoxy)-5-nitrobenzohydrazide (yield: 65%).
Halogenation
Coordination Chemistry
The hydrazide acts as a bidentate ligand for transition metals:
Complex Formation
| Metal Salt | Ligand Ratio | Geometry | Application | Source |
|---|---|---|---|---|
| Cu(II) | 1:2 | Square planar | Antimicrobial agents | |
| Fe(III) | 1:3 | Octahedral | Catalytic oxidation |
Mechanistic Insights from Computational Studies
-
Hydrogen Bonding : Intramolecular HB between the hydrazide NH and –OCF₃ oxygen stabilizes transition states in cyclization (ΔG‡ reduced by 10.4 kcal/mol vs. non-HB analogs) .
-
Electrostatic Effects : The –OCF₃ group increases electrophilicity at the hydrazide carbonyl (partial charge: +0.64 vs. +0.40 in non-CF₃ analogs) .
Stability and Degradation Pathways
Q & A
Basic: What are the recommended synthetic routes for 3-Chloro-4-(trifluoromethoxy)benzohydrazide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves condensation of 3-chloro-4-(trifluoromethoxy)benzoyl chloride with hydrazine hydrate. Key steps include:
Acylation: React the benzoyl chloride derivative with hydrazine in anhydrous ethanol under reflux (70–80°C) for 6–8 hours .
Purification: Recrystallize the crude product using a mixed solvent system (e.g., ethanol:water = 3:1) to remove unreacted hydrazine and byproducts.
Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:3). Adjust stoichiometry (1:1.2 molar ratio of benzoyl chloride to hydrazine) to minimize side reactions.
Critical Parameters Table:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Higher temps risk decomposition of trifluoromethoxy group |
| Solvent | Anhydrous ethanol | Ensures solubility of intermediates |
| Reaction Time | 6–8 hrs | Shorter durations lead to incomplete conversion |
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a multi-technique approach:
- NMR Spectroscopy: Confirm the hydrazide moiety via -NMR (δ 9.2–9.5 ppm for NH-NH) and -NMR (δ -58 to -62 ppm for CFO group) .
- FTIR: Look for N-H stretches (3250–3300 cm) and C=O stretches (1640–1680 cm) .
- Elemental Analysis: Match calculated vs. observed C, H, N, and Cl percentages (tolerance ±0.3%).
Common Pitfalls:
- Hydrazide degradation during prolonged drying; use vacuum desiccation at ≤40°C.
- Residual solvents in NMR spectra; employ deuterated DMSO for better resolution.
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Thermal Stability: Store at 0–6°C in amber vials to prevent photodegradation of the trifluoromethoxy group .
- Moisture Sensitivity: Use desiccants (e.g., silica gel) in sealed containers; hydrazides are prone to hydrolysis.
- Long-Term Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (HPLC monitoring recommended).
Advanced: How can computational modeling predict the reactivity of this compound in coordination chemistry?
Methodological Answer:
DFT Calculations: Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbonyl oxygen, hydrazide nitrogen) .
Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to predict ligand-metal binding affinity. Lower gaps (e.g., <4 eV) suggest stronger coordination .
Validation: Compare computed IR/NMR spectra with experimental data to refine models.
Example Application:
The compound may act as a bidentate ligand, forming complexes with Cu(II) or Fe(III) for catalytic oxidation studies .
Advanced: How can researchers resolve contradictory spectral data (e.g., unexpected 19F^{19}F19F-NMR shifts) in derivatives of this compound?
Methodological Answer:
Hypothesis Testing:
- Steric Effects: Substituents near the CFO group may cause deshielding. Compare shifts in analogs (e.g., 4-trifluoromethoxybenzohydrazide) .
- Solvent Polarity: Test in DMSO-d vs. CDCl; fluorine shifts are solvent-sensitive.
X-ray Crystallography: Resolve ambiguities by determining the crystal structure to confirm conformational influences .
Dynamic NMR: Assess rotational barriers of the trifluoromethoxy group if split peaks are observed.
Advanced: What strategies are effective for analyzing biological activity while avoiding interference from the hydrazide group’s redox activity?
Methodological Answer:
- Derivatization: Convert the hydrazide to a stable hydrazone via condensation with ketones (e.g., acetone) before bioassays .
- Control Experiments: Include blank reactions (without test compounds) to distinguish biological effects from assay artifacts.
- Electrochemical Profiling: Use cyclic voltammetry to map redox potentials and identify interference thresholds .
Advanced: How can kinetic studies elucidate the hydrolysis mechanism of this compound under physiological conditions?
Methodological Answer:
Pseudo-First-Order Kinetics: Monitor hydrolysis in pH 7.4 buffer at 37°C via UV-Vis (λ = 260 nm for benzoyl group).
Activation Energy: Calculate using the Arrhenius equation by varying temperature (25–45°C).
Isotope Labeling: Use -labeled water to track hydrolysis pathways (GC-MS analysis).
Key Insight:
The trifluoromethoxy group’s electron-withdrawing effect accelerates hydrolysis compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
